1-Chloro-2-methylcyclopropane

Description

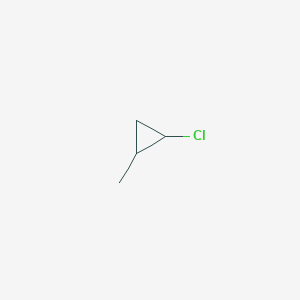

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl/c1-3-2-4(3)5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYTYGONQSPCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60532130 | |

| Record name | 1-Chloro-2-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60532130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91509-08-9 | |

| Record name | 1-Chloro-2-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60532130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2-methylcyclopropane Diastereomers

Introduction: The Significance of Substituted Cyclopropanes in Modern Chemistry

Cyclopropane rings, the smallest of the carbocycles, are prevalent structural motifs in a wide array of biologically active molecules and functional materials. Their inherent ring strain imparts unique chemical reactivity and conformational rigidity, making them attractive building blocks in medicinal chemistry and drug development. The precise spatial arrangement of substituents on the cyclopropane core is critical for molecular recognition and biological activity. 1-Chloro-2-methylcyclopropane, a simple yet versatile chiral scaffold, serves as a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the synthetic strategies for accessing the cis and trans diastereomers of this compound, with a focus on stereochemical control, detailed experimental protocols, and methods for separation and characterization.

Core Synthetic Strategies: A Tale of Two Carbenes

The primary approach to the synthesis of cyclopropanes involves the addition of a carbene or a carbenoid to an alkene. In the case of this compound, the logical precursors are propene and a source of monochlorocarbene (:CHCl). However, the generation of monochlorocarbene can be challenging. A more common and robust method involves a two-step sequence: the addition of the more readily available dichlorocarbene (:CCl₂) to propene, followed by a selective reduction of the resulting 1,1-dichloro-2-methylcyclopropane.

Strategy 1: Dichlorocarbene Addition Followed by Selective Monoreduction

This is a widely employed and reliable method for the synthesis of monochlorinated cyclopropanes. The stereochemical outcome of the initial cyclopropanation is crucial, as the subsequent reduction should ideally proceed with retention of configuration.

1. Generation of Dichlorocarbene:

Dichlorocarbene is typically generated in situ from chloroform (CHCl₃) and a strong base. A particularly effective method for this is through phase-transfer catalysis (PTC), which facilitates the reaction between reactants in immiscible phases (an aqueous base and an organic solution of the alkene and chloroform).[1][2] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, enhances the reaction rate and yield under mild conditions.[3]

The mechanism involves the deprotonation of chloroform by the base at the interface of the two phases to form the trichloromethyl anion (CCl₃⁻), which then undergoes α-elimination of a chloride ion to yield dichlorocarbene.[2]

2. Cyclopropanation of Propene:

The generated dichlorocarbene, being a highly reactive electrophile, readily adds across the double bond of propene in a concerted, stereospecific manner.[4] This [1+2] cycloaddition results in the formation of 1,1-dichloro-2-methylcyclopropane.

3. Selective Monoreduction:

The selective reduction of one of the two C-Cl bonds in 1,1-dichloro-2-methylcyclopropane is the key step to obtaining the target molecule. This can be achieved using various reducing agents. The choice of reductant and reaction conditions is critical to prevent over-reduction to methylcyclopropane.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dichloro-2-methylcyclopropane via Phase-Transfer Catalysis

This protocol is a self-validating system for the efficient synthesis of the dichlorinated intermediate.

Materials:

-

Propene (liquefied or as a solution in a suitable solvent)

-

Chloroform (CHCl₃)

-

50% Aqueous Sodium Hydroxide (NaOH)

-

Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine propene (1.0 equivalent) and the phase-transfer catalyst (e.g., BTEAC, 2 mol%) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

With vigorous stirring, add chloroform (1.2 equivalents) to the mixture.

-

Slowly add the 50% aqueous sodium hydroxide solution (3.0 equivalents) via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) analysis of the organic layer.

-

Upon completion, add water to dissolve the precipitated salts and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 1,1-dichloro-2-methylcyclopropane.

-

The crude product can be purified by fractional distillation.

Diastereoselectivity in the Synthesis of this compound

The addition of a carbene to an unsymmetrical alkene like propene can result in the formation of diastereomers. The facial selectivity of the carbene addition to the prochiral alkene determines the relative stereochemistry of the methyl and chloro groups in the final product.

The terms cis and trans for this compound refer to the relative positions of the chloro and methyl substituents on the cyclopropane ring.

-

cis-1-chloro-2-methylcyclopropane: The chloro and methyl groups are on the same side of the cyclopropane ring.

-

trans-1-chloro-2-methylcyclopropane: The chloro and methyl groups are on opposite sides of the cyclopropane ring.

The diastereomeric ratio of the product mixture will depend on the specific synthetic method and reaction conditions employed. The separation of these diastereomers is often necessary to obtain stereochemically pure compounds.

Separation of Diastereomers

Diastereomers have different physical properties, such as boiling points and polarities, which allows for their separation by standard laboratory techniques.

-

Fractional Distillation: If the boiling points of the cis and trans isomers of this compound are sufficiently different, fractional distillation can be an effective method for their separation on a larger scale.[5]

-

Column Chromatography: For smaller scale separations or when boiling points are very close, column chromatography on silica gel is a highly effective method. The difference in polarity between the diastereomers will lead to different retention times on the column, allowing for their isolation.

Spectroscopic Characterization of Diastereomers

Unambiguous characterization of the cis and trans diastereomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H NMR Spectroscopy: A Diagnostic Tool

The key to distinguishing between the cis and trans isomers of this compound lies in the vicinal coupling constants (³JHH) between the protons on the cyclopropane ring. The magnitude of this coupling is dependent on the dihedral angle between the coupled protons.

-

cis Isomer: The protons on adjacent carbons are on the same side of the ring, resulting in a larger coupling constant, typically in the range of 7-13 Hz .

-

trans Isomer: The protons on adjacent carbons are on opposite sides of the ring, leading to a smaller coupling constant, typically in the range of 2-7 Hz .

| Parameter | cis-1-chloro-2-methylcyclopropane | trans-1-chloro-2-methylcyclopropane |

| ³JH-H (vicinal) | 7 - 13 Hz | 2 - 7 Hz |

| Relative Chemical Shifts | Protons cis to the chlorine atom are generally shifted downfield compared to the trans isomer due to anisotropic effects. |

¹³C NMR, IR, and Mass Spectrometry

While ¹H NMR is the most definitive technique for stereochemical assignment, other spectroscopic methods provide valuable complementary information.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclopropane ring will differ slightly between the cis and trans isomers due to the different steric and electronic environments.

-

Infrared (IR) Spectroscopy: The vibrational frequencies of the C-H and C-Cl bonds, as well as the cyclopropane ring deformations (breathing modes), will show subtle differences between the two diastereomers in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectra of the diastereomers will be very similar, showing the same molecular ion peak. However, minor differences in the fragmentation patterns may be observable.

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound diastereomers.

Conclusion

The synthesis of the cis and trans diastereomers of this compound is a valuable exercise in stereocontrolled synthesis. The most reliable and practical approach involves the addition of dichlorocarbene to propene, followed by a selective monoreduction. The stereochemical integrity of the cyclopropane ring is maintained throughout this process. The resulting diastereomers can be separated using standard chromatographic or distillation techniques and their individual stereochemistry can be unequivocally assigned by ¹H NMR spectroscopy, primarily through the analysis of vicinal coupling constants. This guide provides the foundational knowledge and practical insights for researchers and drug development professionals to confidently synthesize and characterize these important building blocks for further synthetic endeavors.

References

- Makosza, M.; Wawrzyniewicz, M. Catalytic Method for Preparation of Dichlorocyclopropane Derivatives. Tetrahedron Lett.1969, 10 (53), 4659–4662. [Link]

- Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc.1971, 93 (1), 195–199. [Link]

- Dehmlow, E. V.; Dehmlow, S. S. Phase Transfer Catalysis, 3rd ed.; VCH: Weinheim, 1993. [Link]

- Skell, P. S.; Garner, A. Y. The Stereochemistry of Carbene-Olefin Reactions. Reactions of Dibromocarbene with the cis- and trans-2-Butenes. J. Am. Chem. Soc.1956, 78 (14), 3409–3411. [Link]

- Google Patents.

Sources

1-Chloro-2-methylcyclopropane chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Chloro-2-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a halogenated cycloalkane that presents a fascinating case study in organic chemistry, combining the structural rigidity and inherent ring strain of a cyclopropane ring with the stereochemical complexity of two chiral centers. This guide provides a comprehensive analysis of its core chemical properties, from its molecular structure and stereoisomerism to its predicted spectroscopic signatures and unique reactivity. While direct experimental data for this specific molecule is sparse in publicly available literature, this document synthesizes information from analogous structures and foundational chemical principles to offer expert-level insights and predictive data. We will explore the profound influence of the cyclopropane ring on reaction mechanisms, contrasting its behavior with acyclic analogues, and propose detailed experimental protocols for its synthesis and reaction, providing a robust theoretical framework for researchers in synthetic chemistry and drug development.

Molecular Structure and Stereoisomerism

This compound (C₄H₇Cl) possesses two adjacent stereocenters at the C1 and C2 positions.[1] This gives rise to geometric (cis/trans) isomerism and optical isomerism (enantiomers). Consequently, four distinct stereoisomers exist:

-

(1R,2S)-1-chloro-2-methylcyclopropane and (1S,2R)-1-chloro-2-methylcyclopropane : This pair of enantiomers constitutes the cis isomer, where the chloro and methyl groups are on the same face of the cyclopropane ring.[2]

-

(1R,2R)-1-chloro-2-methylcyclopropane and (1S,2S)-1-chloro-2-methylcyclopropane : This pair of enantiomers constitutes the trans isomer, with the substituents on opposite faces.[3]

The rigid, planar geometry of the three-membered ring fixes the spatial relationship between the substituents, making these stereoisomers stable and separable. This structural definition is critical in drug development, where specific stereoisomers can have vastly different pharmacological activities.

Caption: Stereoisomers of this compound.

Physical and Thermochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇Cl | [1] |

| Molecular Weight | 90.55 g/mol | [1] |

| XLogP3 (Lipophilicity) | 1.8 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Complexity Rating | 42.9 | [1] |

| Monoisotopic Mass | 90.0236279 Da | [1] |

Spectroscopic Characterization (Predicted)

Due to a lack of published experimental spectra, this section provides a predicted analysis based on established principles of spectroscopy for analogous cyclopropyl and halogenated compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the rigid nature of the ring, leading to distinct chemical shifts for diastereotopic protons and complex spin-spin coupling. The cyclopropyl protons typically appear in the upfield region (0.5-1.5 ppm).

-

Methyl Protons (CH₃): A doublet, integrating to 3H, likely around 1.1-1.3 ppm.

-

Cyclopropyl Protons (CH₂ and CH): These three protons will show complex multiplets between 0.5 and 1.5 ppm. The proton on C2 will be further split by the methyl protons.

-

Methine Proton (CHCl): The proton on the carbon bearing the chlorine atom will be the most downfield of the ring protons, predicted to be in the 2.8-3.2 ppm region, appearing as a multiplet. The exact shifts and coupling constants will differ significantly between the cis and trans isomers due to different steric environments.

¹³C NMR Spectroscopy

Four distinct signals are expected, corresponding to the four carbon atoms in the molecule.

-

Methyl Carbon (CH₃): Expected in the upfield region, ~15-20 ppm.

-

Methylene Carbon (CH₂): The unsubstituted ring carbon is predicted to be the most upfield of the ring carbons, ~10-15 ppm.

-

Methine Carbon (CH-CH₃): The carbon bearing the methyl group is expected around 20-30 ppm.

-

Methine Carbon (CH-Cl): The carbon bonded to the electronegative chlorine atom will be the most downfield, predicted in the range of 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum can confirm the presence of the key structural features.

-

C-H Stretching (Cyclopropyl): Characteristic sharp peaks just above 3000 cm⁻¹ (typically ~3050-3100 cm⁻¹) are a hallmark of C-H bonds on a cyclopropane ring.

-

C-H Stretching (Alkyl): Absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) for the methyl group.

-

C-Cl Stretching: A strong absorption in the fingerprint region, typically between 650-850 cm⁻¹.

-

Cyclopropane Ring Deformation: Peaks around 1020 cm⁻¹ can indicate the ring structure itself.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would provide key information on the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A molecular ion peak is expected at m/z 90. An M+2 peak at m/z 92, with an intensity approximately one-third of the M⁺ peak, will be present due to the natural abundance of the ³⁷Cl isotope.[4]

-

Key Fragmentation Pathways:

-

Loss of Chlorine radical (M - 35/37): A prominent peak at m/z 55 resulting from the loss of ·Cl is highly probable.

-

Loss of HCl (M - 36): Elimination of hydrogen chloride would lead to an ion at m/z 54.

-

Ring Opening: The strained ring can fragment, leading to various smaller carbocation fragments.

-

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electronic effects of the chlorine atom and the unique structural properties of the cyclopropane ring. The high degree of s-character in the C-C bonds and the significant ring strain (~27 kcal/mol) make its behavior distinct from acyclic secondary chlorides.

Nucleophilic Substitution

Nucleophilic substitution reactions on a cyclopropyl halide are notoriously slow.

-

Sₙ2 Mechanism: The concerted, backside attack required for an Sₙ2 reaction is severely hindered.[5] The rigid ring structure and the adjacent methyl group make it sterically difficult for a nucleophile to approach the C-Cl bond from the rear. Therefore, Sₙ2 reactions are highly disfavored.

-

Sₙ1 Mechanism: A pure Sₙ1 mechanism, involving the formation of a planar cyclopropyl cation, is also highly unfavorable due to the extreme angle strain that would be introduced. However, reactions in polar, protic solvents (solvolysis) can proceed through an Sₙ1-like mechanism. The departure of the leaving group is the rate-determining step, but the resulting "carbocation" is likely stabilized by the solvent and may undergo rapid rearrangement or ring-opening rather than exist as a free intermediate.[6]

Caption: Proposed solvolysis pathway for this compound.

Elimination Reactions

E2 elimination reactions require an anti-periplanar arrangement of a β-hydrogen and the leaving group. In the rigid cyclopropane ring, all vicinal C-H and C-Cl bonds are eclipsed (syn-periplanar). This geometric constraint makes the standard E2 mechanism impossible. Elimination, if it occurs, must proceed through a different, higher-energy pathway and is generally not a major reaction route.

Ring-Opening Reactions

Driven by the desire to relieve ring strain, ring-opening is a characteristic reaction of cyclopropanes, particularly when activated by an electron-withdrawing group like chlorine.[7] These reactions can be initiated by strong nucleophiles or Lewis acids. The attack of a nucleophile can lead to a concerted or stepwise ring-opening, typically at the most substituted or electronically activated carbon, resulting in a 1,3-difunctionalized propane derivative.[7]

Synthesis and Experimental Protocols

A direct, optimized synthesis of this compound is not prominently featured in the literature. However, a plausible and effective approach is the cyclopropanation of an alkene via the addition of a chlorocarbene.

Proposed Synthesis: Chlorocarbene Addition to 2-Butene

This protocol describes a hypothetical synthesis. The reaction of cis-2-butene would yield cis-1-chloro-1,2-dimethylcyclopropane, while the reaction with trans-2-butene would yield the trans isomer. For this compound, the starting material would be propene, and the addition of chlorocarbene would yield a mixture of products. A more controlled synthesis would involve a multi-step process not detailed here. The following protocol outlines the general carbene addition approach.

Caption: Experimental workflow for a proposed synthesis.

Step-by-Step Protocol:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, combine propene (condensed at low temperature or bubbled through the solvent), chloroform (2.0 eq), and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBAC, 0.05 eq) in a suitable solvent like toluene.

-

Reaction Initiation: Cool the vigorously stirred mixture to 0°C in an ice bath.

-

Carbene Generation: Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq) dropwise via the dropping funnel over 2-3 hours. The dehydrohalogenation of chloroform by the strong base at the phase interface generates dichlorocarbene, which can be further reduced in situ or used as is, though for chlorocarbene specifically, alternative precursors are often used. For this hypothetical protocol, we assume generation of chlorocarbene.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.

-

Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to isolate this compound.

Applications in Research and Drug Development

Substituted cyclopropanes are valuable motifs in medicinal chemistry, often used as conformationally constrained bioisosteres for larger or more flexible groups. This compound, with its defined stereochemistry and latent reactivity, serves as a versatile building block for:

-

Synthesis of Novel Scaffolds: The ability of the ring to undergo controlled opening provides a pathway to complex, linear structures with defined stereocenters.

-

Mechanistic Probes: The rigid structure allows for the study of reaction mechanisms where conformational ambiguity is undesirable.

-

Introduction of Strained Systems: Incorporating a cyclopropane ring can alter the metabolic stability, binding affinity, and physicochemical properties of a drug candidate.

Safety and Handling

This compound should be handled as a potentially flammable and toxic chemical. It is a halogenated organic compound and should be used in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Store in a cool, dry, well-ventilated area away from incompatible substances.

References

- PubChem. 1-Chloro-2-methylpropane.

- PubChem. (1R,2S)-1-chloro-2-methylcyclopropane.

- PubChem. (1R,2R)-1-Chloro-2-methylcyclopropane.

- PubChem. This compound.

- Doc Brown's Chemistry. Mass spectrum of 1-chloro-2-methylpropane. [Link]

- Chemistry LibreTexts. Mechanisms of Nucleophilic Substitution Reactions. [Link]

- Reactivity of electrophilic cyclopropanes - PMC - NIH. [Link]

- University of Calgary.

Sources

- 1. This compound | C4H7Cl | CID 13252922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-(1R,2S)-1-chloro-2-methylcyclopropane | C4H7Cl | CID 59386310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2R)-1-Chloro-2-methylcyclopropane | C4H7Cl | CID 57480697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. LON-CAPA Sn2 [s10.lite.msu.edu]

- 7. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of a Strained Ring

An In-depth Technical Guide to 1-Chloro-2-methylcyclopropane: Properties, Synthesis, and Applications

Executive Summary: this compound is a halogenated hydrocarbon of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid, three-membered ring structure and stereochemical complexity make it a valuable chiral building block for creating conformationally constrained analogues of larger molecules. This guide provides a comprehensive overview of this compound, with a particular focus on its various stereoisomers and their unique Chemical Abstracts Service (CAS) numbers. We will delve into its physicochemical properties, explore common synthetic methodologies with mechanistic insights, and discuss its applications as a bioisostere in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Cyclopropane rings are a recurring motif in numerous natural products and pharmaceutical agents. Their inherent ring strain and unique electronic properties allow them to act as bioisosteres for double bonds or gem-dimethyl groups, often leading to improved metabolic stability and enhanced binding affinity to biological targets. The introduction of substituents, such as a chlorine atom and a methyl group, creates stereocenters that impart chirality to the molecule. This compound, with its two stereocenters, exists as a set of stereoisomers, each with distinct spatial arrangements and potentially different biological activities. Understanding the specific properties and synthesis of each isomer is therefore critical for its effective application in drug discovery and fine chemical synthesis.

Stereoisomerism and CAS Number Identification

This compound has two chiral centers, at C1 (bearing the chlorine atom) and C2 (bearing the methyl group). This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: one cis pair and one trans pair. The CAS number can refer to a mixture of isomers or to a specific stereoisomer. It is crucial for researchers to use the correct CAS number to ensure they are working with the desired material.

The general, unspecified form of this compound is assigned CAS number 91509-08-9[1][2]. However, more specific identifiers exist for the diastereomers and enantiomers.

Table 1: CAS Numbers for this compound and its Stereoisomers

| Isomer Description | Configuration | CAS Number | Reference |

| Unspecified Isomer Mixture | Mixture of cis/trans | 91509-08-9 | [1][2] |

| trans-1-Chloro-2-methylcyclopropane | Racemic (1R,2R) / (1S,2S) | 26531-74-8 | [3][4][5] |

| cis-(1R,2S)-1-chloro-2-methylcyclopropane | (1R,2S) | Not explicitly found | [6][7] |

| cis-(1S,2R)-1-chloro-2-methylcyclopropane | (1S,2R) | Not explicitly found | |

| (1R,2R)-1-Chloro-2-methylcyclopropane | (1R,2R) - trans | 26531-74-8 | [5] |

| (1S,2S)-1-Chloro-2-methylcyclopropane | (1S,2S) - trans | Not explicitly found |

Note: While PubChem lists entries for cis-(1R,2S)-1-chloro-2-methylcyclopropane, a specific CAS number is not provided in the search results[6][7]. The CAS number 26531-74-8 may refer to the racemic trans mixture or a specific trans enantiomer depending on the supplier's designation[3][5]. Researchers should always verify the stereochemistry of the material with the supplier.

Figure 1: Stereoisomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its structure. The strained cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. The presence of the chlorine atom introduces a site for nucleophilic substitution.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇Cl | PubChem[2] |

| Molecular Weight | 90.55 g/mol | PubChem[2] |

| Monoisotopic Mass | 90.0236279 Da | PubChem[2][5] |

| XLogP3-AA | 1.8 | PubChem[5] |

| Complexity | 42.9 | PubChem[2][5] |

| Heavy Atom Count | 5 | Guidechem |

Synthesis and Mechanistic Insights

The synthesis of substituted cyclopropanes like this compound often involves the addition of a carbene or carbene-equivalent to an alkene. The stereochemical outcome of the reaction (cis vs. trans) is a key consideration and is often dictated by the choice of reagents and reaction conditions.

A common approach is the cyclopropanation of a chloroalkene. For instance, the reaction of 1-chloro-propene with a methylene source can yield the desired product. The Simmons-Smith reaction, using diiodomethane and a zinc-copper couple, is a classic method for generating cyclopropanes, although modifications are necessary to introduce the chlorine substituent.

Another conceptual pathway involves the modification of a pre-existing cyclopropane ring. For example, a cyclopropyl alcohol could be converted to the corresponding chloride. A patented method describes the one-pot reaction of hydroxymethylcyclopropane with methanesulfonyl chloride in the presence of a trialkylamine to yield chloromethylcyclopropane, which is a structural isomer[8]. While not a direct synthesis of the target molecule, this highlights a relevant transformation strategy (hydroxyl to chloride) that could be adapted.

Figure 2: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary utility of molecules like this compound lies in their role as chiral building blocks for more complex molecular architectures, particularly in the pharmaceutical industry.

Bioisosteric Replacement

The cyclopropane moiety is frequently used as a bioisostere for an olefin or an amide bond. This substitution can conformationally lock a molecule's structure, which can be advantageous for optimizing its fit into a protein's binding site. This conformational rigidity can also protect the molecule from metabolic degradation, thereby improving its pharmacokinetic profile[9].

Chiral Building Block in Synthesis

Stereodefined cyclopropane derivatives are high-value intermediates in advanced organic synthesis[9]. The presence of the chloromethyl group (in the related structural isomer) or a chloro group provides a reactive handle for further chemical transformations, such as nucleophilic substitution or cross-coupling reactions. This allows for the incorporation of the cyclopropyl motif into a larger lead compound. For example, research has shown that certain chloromethyl cyclopropanes exhibit promising antiviral activity, where modifications to the chloromethyl group significantly enhanced efficacy[9].

The inclusion of chlorine in drug candidates is a well-established strategy in medicinal chemistry. Chlorine atoms can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, often leading to improved drug-like properties[10][11]. Over 250 FDA-approved drugs contain chlorine, highlighting its importance in pharmaceuticals[10].

Figure 3: Role as a building block in pharmaceutical synthesis.

Spectroscopic Characterization

Differentiating the various isomers of this compound requires spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools. The chemical shifts and coupling constants of the cyclopropyl protons are highly diagnostic. The relative stereochemistry (cis or trans) can be determined by analyzing the coupling constants between the protons on C1 and C2. Related compounds like 1-chloro-2-methylpropane show three distinct carbon environments in their ¹³C NMR spectra[12].

-

Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound. For organo-chlorine compounds, the presence of the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M and M+2 isotopic patterns for the molecular ion and any chlorine-containing fragments, aiding in structure elucidation[13].

Safety and Handling

As a chlorinated hydrocarbon, this compound should be handled with appropriate care in a well-ventilated fume hood. While specific toxicity data for this compound is not available in the search results, data for related compounds can provide guidance.

-

General Precautions: Avoid inhalation of vapors and contact with skin and eyes. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is essential[14].

-

Flammability: Many related low-molecular-weight chlorinated alkanes are flammable. The compound should be stored away from heat, sparks, and open flames in a tightly closed container[15][16].

-

Storage: Store in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste[14].

Conclusion

This compound is more than a simple halogenated alkane; it is a stereochemically rich building block with significant potential in modern organic and medicinal chemistry. The key to its effective use lies in the precise identification and isolation of its various stereoisomers, a task for which the correct CAS number is an essential starting point. Its value as a conformationally constrained bioisostere ensures its continued relevance in the design of novel therapeutics. Future research will likely focus on developing more efficient and stereoselective synthetic routes to access each isomer in high purity, further unlocking its potential for creating next-generation pharmaceuticals.

References

- 1-chloro-1-methyl-cyclopropane-Molbase. (URL: [Link])

- This compound | C4H7Cl | CID 13252922 - PubChem. (URL: [Link])

- (1R,2R)-Cis-1-(Chloromethyl)

- (1R,2R)-1-Chloro-2-methylcyclopropane | C4H7Cl | CID 57480697 - PubChem. (URL: [Link])

- (1R,2R)-Trans-1-(Chloromethyl)

- Understanding the Properties and Handling of 1-Chloro-2-methylpropane. (URL: [Link])

- 1-Chloro-2-methylpropene-513-37-1 - University of Georgia Office of Research. (URL: [Link])

- SAFETY D

- SIGMA-ALDRICH - Harper College. (URL: [Link])

- The C-13 NMR spectrum of 1-chloro-2-methylpropane - Doc Brown's Chemistry. (URL: [Link])

- (1R,2S)-1-chloro-2-methylcyclopropane | C4H7Cl | CID 59386310 - PubChem. (URL: [Link])

- cis-(1R,2S)-1-chloro-2-methylcyclopropane | C4H7Cl | CID - PubChem. (URL: [Link])

- C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

- JPH069451A - Preparation of substituted or unsubstituted chloromethyl- cyclopropane and bromomethylcyclopropane - Google P

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

- Roles of the Chloro and Methoxy Groups in Drug Discovery. (URL: [Link])

Sources

- 1. 1-chloro-1-methyl-cyclopropane-Molbase [molbase.com]

- 2. This compound | C4H7Cl | CID 13252922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Cyclopropane, 1-chloro-2-methyl-, trans- | 26531-74-8 [chemnet.com]

- 5. (1R,2R)-1-Chloro-2-methylcyclopropane | C4H7Cl | CID 57480697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. cis-(1R,2S)-1-chloro-2-methylcyclopropane | C4H7Cl | CID 59386310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. JPH069451A - Preparation of substituted or unsubstituted chloromethyl- cyclopropane and bromomethylcyclopropane - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

- 12. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. research.uga.edu [research.uga.edu]

- 15. cdn.chemservice.com [cdn.chemservice.com]

- 16. dept.harpercollege.edu [dept.harpercollege.edu]

A Technical Guide to the Stereoisomers and IUPAC Nomenclature of 1-Chloro-2-methylcyclopropane

This document provides an in-depth analysis of the stereoisomerism present in 1-chloro-2-methylcyclopropane. It serves as a definitive guide for researchers, scientists, and professionals in drug development for the systematic identification and naming of all possible stereoisomers according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.

Introduction: The Critical Role of Stereochemistry

In fields ranging from materials science to pharmacology, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial arrangements, can exhibit profoundly different physical, chemical, and biological properties. The molecule this compound is a quintessential example of how simple substitutions on a rigid cyclic scaffold can generate significant stereochemical complexity. Understanding and unambiguously naming these isomers is a foundational requirement for synthesis, characterization, and application. This guide elucidates the diastereomeric and enantiomeric relationships of this compound and provides a systematic protocol for their nomenclature.

PART 1: Foundational Principles of Isomerism in 1,2-Disubstituted Cyclopropanes

The cyclopropane ring's structure is the origin of its stereochemical properties. The three carbon atoms define a plane, and the restricted rotation about the carbon-carbon single bonds fixes the substituents either above or below this plane. This rigidity is the basis for stereoisomerism in substituted cyclopropanes.[1]

Diastereomerism: cis and trans Isomers

For a 1,2-disubstituted cyclopropane, the first level of isomerism is determined by the relative orientation of the two substituents.

-

cis Isomer: Both substituents are located on the same side (face) of the cyclopropane ring.

-

trans Isomer: The two substituents are located on opposite faces of the cyclopropane ring.

These cis and trans isomers are diastereomers of each other; they are stereoisomers that are not mirror images.[1]

Chirality and Enantiomers

Chirality arises when a molecule is non-superimposable on its mirror image. In this compound, both carbon atoms bearing substituents (C1 and C2) are potential stereogenic centers.

-

trans-1-Chloro-2-methylcyclopropane: This isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers.[2]

-

cis-1-Chloro-2-methylcyclopropane: This isomer also lacks an internal plane of symmetry. A common misconception is that all cis-1,2-disubstituted cyclopropanes are meso compounds, but this is only true if the two substituents are identical (e.g., in 1,2-dichlorocyclopropane).[3] Since the chloro and methyl groups are different, the cis isomer is also chiral and exists as a pair of enantiomers.[2]

Therefore, this compound has a total of four stereoisomers: two pairs of enantiomers.

PART 2: Systematic IUPAC Nomenclature Protocol

To assign a complete and unambiguous name to each stereoisomer, both the relative configuration (cis/trans) and the absolute configuration (R/S) at each stereocenter must be determined.[4]

Workflow for Assigning Absolute Configuration (R/S)

The Cahn-Ingold-Prelog (CIP) priority rules are the foundation for assigning absolute configuration.[5][6]

Experimental Protocol: Cahn-Ingold-Prelog (CIP) Priority Assignment

-

Identify Stereocenters: Locate the carbon atoms C1 and C2, as they are each bonded to four different groups.

-

Assign Priorities: For each stereocenter, rank the four attached groups based on the atomic number of the atom directly bonded to the center. The higher the atomic number, the higher the priority.[7][8]

-

If there is a tie, move to the next atoms along the chains until a point of difference is found.[9]

-

-

Orient the Molecule: Position the molecule so that the lowest priority group (priority 4) is pointing away from the viewer.

-

Determine Configuration: Trace the path from priority 1 to 2 to 3.

-

If the path is clockwise , the configuration is R (Rectus).

-

If the path is counter-clockwise , the configuration is S (Sinister).

-

Application of CIP Rules to this compound

Priority Assignment at C1 (Chloro-substituted carbon):

-

-Cl: (Priority 1) - Chlorine has the highest atomic number (17).

-

-CH(CH₃)- (C2 of the ring): (Priority 2) - This carbon is bonded to another carbon (C3), a carbon (of the methyl group), and a hydrogen.

-

-CH₂- (C3 of the ring): (Priority 3) - This carbon is bonded to two hydrogens and one carbon (C2). The first point of difference compared to C2 is the methyl group's carbon versus a hydrogen on C3.

-

-H: (Priority 4) - Hydrogen has the lowest atomic number (1).

Priority Assignment at C2 (Methyl-substituted carbon):

-

-CH(Cl)- (C1 of the ring): (Priority 1) - This carbon is bonded to Chlorine, a high atomic number atom.

-

-CH₃: (Priority 2) - The methyl group's carbon.

-

-CH₂- (C3 of the ring): (Priority 3) - This carbon is bonded to two hydrogens and one carbon (C1).

-

-H: (Priority 4) - Hydrogen.

The logical workflow for this assignment process is illustrated in the diagram below.

PART 3: The Four Stereoisomers of this compound

By applying the principles of cis/trans isomerism and the CIP rules, we can identify and name all four unique stereoisomers.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Which of the following molecules are chiral? I. trans-1-chloro-2-methylcy.. [askfilo.com]

- 3. chemistryschool.net [chemistryschool.net]

- 4. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (1R,2S)-1-chloro-2-methylcyclopropane: Structure, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive analysis of (1R,2S)-1-chloro-2-methylcyclopropane, a chiral substituted cyclopropane of significant interest in synthetic chemistry and drug development. We delve into the fundamental aspects of its molecular structure, including the nuances of its stereochemistry and the inherent ring strain that dictates its reactivity. This document outlines authoritative strategies for its stereoselective synthesis, detailing a robust experimental protocol for its preparation. Furthermore, a thorough characterization using modern spectroscopic techniques (NMR, MS, IR) is presented, supported by predicted data tables. The guide culminates in a discussion of the molecule's chemical reactivity, exploring the delicate balance between nucleophilic substitution and ring-opening reactions. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this valuable chiral building block.

Introduction

The Cyclopropane Moiety in Drug Discovery and Organic Synthesis

The cyclopropane ring, despite its simple three-carbon structure, is a cornerstone of modern organic chemistry and medicinal chemistry. Its rigid, conformationally constrained nature and unique electronic properties, arising from significant angle and torsional strain, make it a powerful tool for molecular design.[1][2] In drug development, the incorporation of a cyclopropane ring can enhance metabolic stability, improve binding affinity by locking in a bioactive conformation, and serve as a bioisostere for other chemical groups. Its strained bonds also render it a versatile synthetic intermediate, prone to selective ring-opening reactions that provide access to complex acyclic structures.[3][4]

Overview of (1R,2S)-1-chloro-2-methylcyclopropane

(1R,2S)-1-chloro-2-methylcyclopropane is a specific stereoisomer belonging to the family of halocyclopropanes. Its structure is defined by two adjacent chiral centers on the cyclopropane ring, with the chloro and methyl substituents oriented in a cis configuration.[5] The precise (1R,2S) designation defines its absolute stereochemistry, making it a non-superimposable mirror image of its (1S,2R) enantiomer. This enantiopure building block is valuable for constructing more complex chiral molecules, where precise three-dimensional architecture is critical for biological function. Understanding its synthesis, structure, and reactivity is paramount for its effective utilization.

Molecular Structure and Stereochemistry

Conformational Analysis and Ring Strain

The cyclopropane ring is fundamentally planar, with C-C-C bond angles forced to 60°. This severe deviation from the ideal sp³ tetrahedral angle of 109.5° results in significant angle strain.[2] Additionally, the planar geometry forces the C-H bonds on adjacent carbons into an eclipsed conformation, introducing torsional strain.[1] This combined strain energy, approximately 27.5 kcal/mol, makes the σ-bonds of cyclopropane weaker and higher in energy than those in acyclic alkanes, imparting them with partial π-character. This "banana bond" characteristic is central to the chemical reactivity of the ring system.

Assignment of Absolute Stereochemistry (Cahn-Ingold-Prelog)

The absolute configuration of the two stereocenters, C1 and C2, is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

-

At C1 (bearing the Chlorine): The priority of the attached groups is: -Cl (1), -C2 (2), -C3 (3), and -H (4, pointing away). The path from 1 to 2 to 3 proceeds in a clockwise direction, designating this center as (R) .

-

At C2 (bearing the Methyl): The priority of the attached groups is: -C1 (1), -CH₃ (2), -C3 (3), and -H (4, pointing away). The path from 1 to 2 to 3 proceeds in a counter-clockwise direction, designating this center as (S) .

The substituents are on the same face of the ring, hence the cis descriptor, which is implicit in the (1R,2S) nomenclature for this specific molecule.[5]

Three-Dimensional Representation

The structure of (1R,2S)-1-chloro-2-methylcyclopropane is best visualized in three dimensions to appreciate the spatial arrangement of its substituents.

Caption: 3D representation of (1R,2S)-1-chloro-2-methylcyclopropane.

Synthesis Strategies

General Approaches to Halocyclopropanes

The synthesis of halocyclopropanes is most commonly achieved through the addition of a halocarbene or a related carbenoid species to an alkene.[6] The stereochemistry of the starting alkene is typically preserved in the cyclopropane product, making these reactions stereospecific.[7][8] Key methods include:

-

Haloform Reaction: Treatment of a haloform (e.g., chloroform, CHCl₃) with a strong base (e.g., potassium t-butoxide) generates a dihalocarbene in situ, which then reacts with an alkene.[7][8]

-

Simmons-Smith Reaction: This classic method uses diiodomethane (CH₂I₂) and a zinc-copper couple to form a zinc carbenoid, which is less reactive but highly effective for cyclopropanation.[7]

-

Asymmetric Catalysis: For enantioselective synthesis, modern methods employ chiral catalysts, such as rhodium[9] or copper complexes, to direct the addition of a carbene from a diazoester precursor to an alkene, thereby controlling the absolute stereochemistry of the product.

Stereoselective Synthesis of cis-1-chloro-2-methylcyclopropane

To obtain the required cis relative stereochemistry, the logical precursor is cis-2-butene. The reaction involves the addition of monochlorocarbene (:CHCl) across the double bond. The generation of monochlorocarbene can be challenging, but a common laboratory approach involves the α-elimination from dichloromethane (CH₂Cl₂) using a strong base like an organolithium reagent. The reaction proceeds in a concerted fashion, ensuring the cis geometry of the alkene is transferred to the product.

Caption: Workflow for stereospecific synthesis of the cis-isomer.

Protocol: Asymmetric Cyclopropanation for Enantiopure (1R,2S)-Isomer

Achieving the enantiopure (1R,2S) isomer requires a catalytic asymmetric approach. The following protocol is a representative method based on rhodium-catalyzed reactions.[9]

Objective: To synthesize (1R,2S)-1-chloro-2-methylcyclopropane from cis-2-butene using a chiral rhodium catalyst.

Materials:

-

cis-2-Butene (liquefied or solution in solvent)

-

Ethyl chloro-diazoacetate

-

Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄)

-

Anhydrous, degassed dichloromethane (DCM)

-

Inert atmosphere apparatus (Schlenk line or glovebox)

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.

-

Catalyst Loading: The flask is charged with the chiral rhodium catalyst (1 mol%) under a positive pressure of nitrogen.

-

Solvent and Alkene Addition: Anhydrous DCM is added via cannula, followed by an excess of cis-2-butene. The solution is cooled to 0 °C.

-

Diazo Compound Addition: Ethyl chloro-diazoacetate, dissolved in anhydrous DCM, is added dropwise to the stirred reaction mixture over a period of 4-6 hours. Causality Note: Slow addition is crucial to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions and ensuring high enantioselectivity.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis for the disappearance of the diazo compound. The reaction is typically complete after 12-18 hours.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and filtered through a short plug of silica gel to remove the catalyst.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ester precursor.

-

Decarboxylation (if necessary): The resulting cyclopropyl ester is then hydrolyzed and decarboxylated using standard methods (e.g., saponification followed by acidic workup and heating) to yield the final product, (1R,2S)-1-chloro-2-methylcyclopropane.

-

Characterization: The final product's identity and enantiomeric excess (ee) are confirmed by ¹H NMR, ¹³C NMR, and chiral GC analysis.

Spectroscopic and Physicochemical Properties

Direct experimental spectra for (1R,2S)-1-chloro-2-methylcyclopropane are not widely published; however, its spectral characteristics can be accurately predicted based on known data for similar structures.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

The strained cyclopropane ring and the electronegative chlorine atom create a distinct NMR fingerprint.

-

¹H NMR: The spectrum will be complex due to the diastereotopic nature of the ring protons. The protons on the cyclopropane ring are expected to resonate in the upfield region (typically 0.5-1.5 ppm). The methyl group will appear as a doublet. The proton on C1 (geminal to Cl) will be shifted downfield (approx. 2.8-3.2 ppm). Complex spin-spin coupling (both geminal and vicinal) will be observed between the ring protons.

-

¹³C NMR: Four distinct signals are expected. The carbon bearing the chlorine (C1) will be the most downfield-shifted among the ring carbons. The methyl carbon will appear in the typical aliphatic region.

Table 1: Predicted NMR Data (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| CH-Cl (C1) | 2.9 - 3.2 | 35 - 40 | m |

| CH-CH₃ (C2) | 1.0 - 1.3 | 18 - 23 | m |

| CH₂ (C3) | 0.6 - 1.0 | 15 - 20 | m |

| CH₃ | 1.1 - 1.4 | 12 - 17 | d |

Mass Spectrometry (MS)

The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern of chlorine: a prominent M⁺ peak and an M+2 peak with an intensity ratio of approximately 3:1.[13] Common fragmentation pathways would include the loss of a chlorine atom (M-35/37) and the loss of a methyl group (M-15).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

C-H stretch (sp³): ~2900-3000 cm⁻¹

-

C-H stretch (cyclopropyl): ~3000-3100 cm⁻¹ (a characteristic feature)

-

CH₂ scissors: ~1450 cm⁻¹

-

C-Cl stretch: ~650-850 cm⁻¹

Key Physicochemical Parameters

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇Cl | [5] |

| Molecular Weight | 90.55 g/mol | [5][14] |

| Exact Mass | 90.0236279 Da | [5] |

| IUPAC Name | cis-(1R,2S)-1-chloro-2-methylcyclopropane | [5] |

| InChIKey | KQYTYGONQSPCFT-IUYQGCFVSA-N | [5] |

Chemical Reactivity and Mechanistic Considerations

The reactivity of (1R,2S)-1-chloro-2-methylcyclopropane is dominated by two competing pathways: reactions at the C-Cl bond and reactions involving the strained ring.

Nucleophilic Substitution Reactions (Sₙ2 vs. Sₙ1)

The C-Cl bond can be a site for nucleophilic substitution.

-

Sₙ2 Pathway: A direct backside attack is sterically hindered by the cyclopropane ring structure. Therefore, Sₙ2 reactions on cyclopropyl halides are generally slow compared to their acyclic counterparts.

-

Sₙ1 Pathway: Formation of a cyclopropyl cation is highly unfavorable due to increased ring strain and poor orbital overlap, making the Sₙ1 pathway unlikely under standard conditions. Reactions proceeding through cationic intermediates often lead to electrophilic ring-opening.

Ring-Opening Reactions

The high ring strain makes the cyclopropane ring susceptible to cleavage under various conditions.[4][15]

-

Lewis Acid Catalysis: In the presence of a strong Lewis acid, the C-C bonds can be polarized and cleaved, followed by nucleophilic attack to yield 1,3-difunctionalized propane derivatives.[3]

-

Radical Reactions: Under thermal or photochemical conditions, radical reactions can induce ring-opening. For example, reaction with halogens at elevated temperatures can lead to 1,3-dihalopropane products.[15]

-

Solvolysis: In highly polar, protic solvents, solvolysis can occur, often proceeding with concomitant ring-opening or rearrangement.

Mechanistic Pathways Visualization

Caption: Competing reactivity pathways for halocyclopropanes.

Applications in Research and Development

Role as a Chiral Building Block

The primary application of enantiopure (1R,2S)-1-chloro-2-methylcyclopropane is as a chiral building block in multi-step organic synthesis. Its defined stereochemistry can be transferred to more complex target molecules, including pharmaceuticals and natural products. The cyclopropane unit can be retained in the final structure or used as a masked functional group that is revealed through a later-stage ring-opening reaction.

Use as a Mechanistic Probe

Substituted cyclopropanes serve as excellent mechanistic probes for studying reaction dynamics.[16] The rigid framework and the potential for stereochemical analysis of products allow researchers to elucidate the mechanisms of rearrangements, radical reactions, and enzymatic transformations. The specific stereochemistry of (1R,2S)-1-chloro-2-methylcyclopropane allows for precise tracking of stereochemical outcomes in such studies.

Conclusion

(1R,2S)-1-chloro-2-methylcyclopropane is a molecule of considerable utility, defined by its unique stereochemistry and the inherent reactivity of its strained ring system. A deep understanding of its structure, spectroscopic signatures, and the factors governing its synthetic accessibility and subsequent chemical transformations is essential for its effective application. This guide has provided a foundational framework for researchers, grounded in established chemical principles and authoritative synthetic strategies, to facilitate the use of this potent chiral building block in the advancement of chemical and pharmaceutical sciences.

References

- ResearchGate. Synthesis of halocyclopropanes from the reaction of halodiazirines and alkenes.

- Pons, A., Ivashkin, P., Poisson, T., Charette, A. B., Pannecoucke, X., & Jubault, P. (2016). Catalytic Enantioselective Synthesis of Halocyclopropanes. Chemistry (Weinheim an der Bergstrasse, Germany), 22(18), 6239–6242.

- Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.

- SpectraBase. 1-CHLORO-1-FLUORO-2-METHYL-CYCLOPROPANE;COMPUND-#D2.

- University of Calgary. Chapter 7: Alkenes: Reactions and Synthesis.

- Leah4sci. (2021). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions.

- PubChem. cis-(1R,2S)-1-chloro-2-methylcyclopropane.

- Voituriez, A., & Panossian, A. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Catalysis, 10(11), 6045-6073.

- PubChem. 1-Chloro-1-methylcyclopropane.

- Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes.

- PubChem. (Chloromethyl)cyclopropane.

- Yang, Z. Y. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of Organic Chemistry, 68(11), 4410–4416.

- Maji, M., & Mandal, T. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. RSC Advances, 10(51), 30541–30571.

- PubChem. 1-Chloro-2-methylcyclopropane.

- PubChem. (1R,2R)-1-Chloro-2-methylcyclopropane.

- Charette, A. B., & Marcoux, J. F. (1996). Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde. The Journal of Organic Chemistry, 61(23), 8254-8255.

- Chegg. (2021). Solved: The structure of 1-chloro-2-methylcyclopentane is....

- Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane.

- Google Patents. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.

- PubChem. (1R,2S)-1-chloro-2-methylcyclopropane.

- Organic Chemistry Portal. Synthesis of cyclopropanes.

- Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).

- Noble chemistry with babita chaudhary. (2021). Conformations of 1,2- disubstituted cyclohexanes.

- Pellissier, H., Lattanzi, A., & Dalpozzo, R. (2011). Asymmetric Cyclopropanation. Wiley-VCH.

- Doc Brown's Chemistry. 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum.

- Pharmaffiliates. (1R,2R)-Cis-1-(Chloromethyl)-2-methylcyclopropane.

- PubChem. (1-Chloro-2-methylpropyl)cyclopropane.

- askIITians. (2018). 1-choro1-methyl propane vs 1-chloro 2-methyl propane reactivity towar....

- Infoscience EPFL. (2021). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes.

- Google Patents. CN105859533A - Preparation method for 1-acetyl-1-chloro-cyclopropane.

Sources

- 1. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cis-(1R,2S)-1-chloro-2-methylcyclopropane | C4H7Cl | CID 59386310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Catalytic Enantioselective Synthesis of Halocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 1-Chloro-1-methylcyclopropane | C4H7Cl | CID 543257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | C4H7Cl | CID 13252922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to trans-1-Chloro-2-methylcyclopropane: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1-Chloro-2-methylcyclopropane is a synthetically valuable, small-molecule building block that has garnered increasing interest within the pharmaceutical and agrochemical industries. The unique conformational constraints and electronic properties imparted by the cyclopropyl moiety, coupled with the reactive chloro substituent, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, stereoselective synthesis, reactivity, and potential applications of trans-1-Chloro-2-methylcyclopropane, with a particular focus on its role in modern drug discovery.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a prevalent structural motif in a multitude of biologically active compounds.[1][2] Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile. The inherent ring strain of approximately 27.5 kcal/mol endows cyclopropanes with unique electronic characteristics, including enhanced p-character of the C-C bonds, which allows them to participate in a variety of chemical transformations.

In the context of drug design, the cyclopropyl group is often employed to:

-

Enhance Metabolic Stability: The strained ring system is generally more resistant to metabolic degradation by enzymes such as cytochrome P450s compared to linear alkyl chains.[3]

-

Improve Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to stronger and more specific interactions with biological targets.

-

Modulate Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity, solubility, and membrane permeability, thereby improving its pharmacokinetic profile.[4]

trans-1-Chloro-2-methylcyclopropane serves as a key building block for introducing this valuable functionality, offering a reactive handle for further synthetic elaboration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of trans-1-Chloro-2-methylcyclopropane is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₄H₇Cl | [5] |

| Molecular Weight | 90.55 g/mol | [5] |

| CAS Number | 26531-74-8 | [5] |

| IUPAC Name | trans-1-Chloro-2-methylcyclopropane | [5] |

| Canonical SMILES | C[C@@H]1C[C@H]1Cl | [5] |

| InChIKey | KQYTYGONQSPCFT-QWWZWVQMSA-N | [5] |

| XLogP3-AA | 1.8 | [5] |

| Complexity | 42.9 | [5] |

These computed properties indicate that trans-1-Chloro-2-methylcyclopropane is a small, relatively nonpolar molecule. Its XLogP3-AA value suggests moderate lipophilicity, a desirable trait for cell membrane permeability in drug candidates.

Synthesis of trans-1-Chloro-2-methylcyclopropane

A general and effective method for the synthesis of halocyclopropanes involves the reaction of alkenes with carbenes or carbenoids.[6][7][8] For the synthesis of trans-1-Chloro-2-methylcyclopropane, a logical precursor would be trans-crotyl alcohol or a related derivative.

Conceptual Synthetic Workflow

Figure 1: A plausible synthetic pathway to trans-1-Chloro-2-methylcyclopropane.

Step 1: Dichlorocyclopropanation of trans-But-2-en-1-ol

The initial step would involve the addition of dichlorocarbene to trans-but-2-en-1-ol. Dichlorocarbene can be generated in situ from chloroform and a strong base, such as sodium hydroxide, under phase-transfer catalysis conditions. The stereochemistry of the starting alkene is typically retained in the cyclopropanation reaction, leading to the trans configuration of the methyl and hydroxymethyl groups on the cyclopropane ring.

Step 2: Selective Reduction of the Dichlorocyclopropane

The resulting (trans-1,1-dichloro-2-methylcyclopropyl)methanol would then undergo a selective reduction to remove one of the chlorine atoms. This can be achieved using various reducing agents, such as tri-n-butyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reduction is often regioselective, favoring the removal of one chlorine atom to yield (trans-1-chloro-2-methylcyclopropyl)methanol.

Step 3: Chlorination of the Alcohol

The final step involves the conversion of the primary alcohol to the corresponding chloride. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. This reaction typically proceeds with inversion of configuration if the reaction center is chiral, but in this case, it simply replaces the hydroxyl group with a chlorine atom to yield the final product, trans-1-Chloro-2-methylcyclopropane.

Reactivity and Chemical Behavior

The reactivity of trans-1-Chloro-2-methylcyclopropane is dominated by the presence of the strained cyclopropane ring and the chloro substituent, which acts as a leaving group.

Nucleophilic Substitution Reactions

Chlorocyclopropanes are known to undergo nucleophilic substitution reactions, although their reactivity can be lower than that of their acyclic counterparts due to factors such as increased ring strain in the transition state.[9][10][11] The carbon-chlorine bond in chlorocyclopropanes has more s-character due to the sp²-like hybridization of the cyclopropyl carbons, making the bond stronger and shorter.

Nevertheless, with potent nucleophiles and under appropriate reaction conditions, the chlorine atom can be displaced to introduce a variety of functional groups. The stereochemistry of these reactions is of particular interest. Depending on the reaction conditions and the nature of the nucleophile, both retention and inversion of configuration at the carbon bearing the leaving group have been observed.

Figure 2: General reactivity of trans-1-Chloro-2-methylcyclopropane with nucleophiles.

Ring-Opening Reactions

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, particularly in the presence of electrophiles or transition metal catalysts. While the chloro substituent is not strongly electron-withdrawing, reactions that generate a positive charge on the cyclopropane ring can lead to ring cleavage.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-1-Chloro-2-methylcyclopropane is expected to be complex due to the diastereotopic nature of the methylene protons on the cyclopropane ring and the spin-spin coupling between the protons. The trans configuration would result in distinct coupling constants between the vicinal protons compared to the cis isomer.

-

Methyl Protons (CH₃): A doublet in the upfield region (δ 1.0-1.3 ppm).

-

Cyclopropyl Protons (CH): Complex multiplets in the region of δ 0.5-3.0 ppm. The proton attached to the carbon bearing the chlorine atom would be expected to be the most downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

-

Methyl Carbon (CH₃): An upfield signal (δ 10-20 ppm).

-

Cyclopropyl Carbons (CH₂ and CH): Signals in the range of δ 10-40 ppm. The carbon atom bonded to the chlorine will be the most downfield among the ring carbons.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) at m/z 90 and an M+2 peak at m/z 92, with a characteristic 3:1 intensity ratio, confirming the presence of one chlorine atom.[12][13] Common fragmentation patterns would likely involve the loss of a chlorine atom (M-35) and fragmentation of the cyclopropane ring.[12][14][15][16]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

C-H stretching vibrations of the methyl and cyclopropyl groups in the region of 2850-3000 cm⁻¹.

-

Cyclopropane ring vibrations ("ring breathing") around 1020 cm⁻¹.

-

C-Cl stretching vibration in the fingerprint region, typically between 650-850 cm⁻¹.[17]

Applications in Drug Discovery

The trans-1-chloro-2-methylcyclopropane scaffold is a valuable building block for the synthesis of novel drug candidates. The cyclopropyl moiety can serve as a rigid scaffold to orient functional groups in a precise manner for optimal interaction with a biological target. The chlorine atom provides a convenient point of attachment for further diversification through nucleophilic substitution reactions.

Case Study: Cyclopropyl-Containing Drugs

Numerous FDA-approved drugs contain a cyclopropane ring, highlighting its importance in medicinal chemistry.[18] Examples include drugs for treating COVID-19, asthma, hepatitis C, and HIV/AIDS.[18] These drugs leverage the unique properties of the cyclopropyl group to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[2][19][20]

Metabolic Fate of Cyclopropyl-Containing Compounds

While generally more stable, the cyclopropane ring can undergo metabolism.[3] Oxidative metabolism can lead to ring-opened products or hydroxylation of the ring. Understanding these metabolic pathways is crucial for designing drug candidates with optimal pharmacokinetic profiles. The presence of substituents, such as the methyl group in trans-1-Chloro-2-methylcyclopropane, can influence the site and rate of metabolism.

Safety and Handling

Detailed safety information for trans-1-Chloro-2-methylcyclopropane is not widely available. However, based on the properties of similar small, chlorinated hydrocarbons, it should be handled with care in a well-ventilated fume hood. It is likely to be flammable and may be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

trans-1-Chloro-2-methylcyclopropane is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a stereochemically defined, rigid cyclopropane core and a reactive chloro handle allows for the creation of diverse and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for its effective utilization in the development of next-generation therapeutics. Further research into the specific reactivity and biological applications of derivatives of trans-1-Chloro-2-methylcyclopropane is warranted and holds significant promise for the future of medicinal chemistry.

References

- Synthesis of halocyclopropanes from the reaction of halodiazirines and alkenes. (n.d.). ResearchGate.

- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Pons, A., Ivashkin, P., Poisson, T., Charette, A. B., Pannecoucke, X., & Jubault, P. (2016). Catalytic Enantioselective Synthesis of Halocyclopropanes. Chemistry (Weinheim an der Bergstrasse, Germany), 22(18), 6239–6242. [Link]

- Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry.

- (2025).

- The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update.

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery.

- Peters, U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

- Chapter 7: Alkenes: Reactions and Synthesis. (n.d.).

- Leah4sci. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions [Video]. YouTube. [Link]

- Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625–1648. [Link]

- New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3). Penn State.

- trans-1-CHLORO-2-METHYLCYCLOBUTANE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 1-Chloro-2-methylcyclopentane. (n.d.). PubChem.

- C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram. (n.d.). Doc Brown's Chemistry.

- Knowbee Tutoring. (2015, February 19).

- 1-Chloro-2-methylcyclopropane. (n.d.). PubChem.

- C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling. (n.d.). Doc Brown's Chemistry.

- The C-13 NMR spectrum of 1-chloro-2-methylpropane. (n.d.). Doc Brown's Chemistry.

- Bélanger, P. M. (1979). Electron impact induced fragmentation of some 1-substituted trans-2-phenylcyclopropane compounds. Biomedical mass spectrometry, 6(3), 98–100. [Link]

- Park, H. S., Byun, B. J., Motooka, D., Kawahara, K., Doi, M., Nakazawa, T., Kobayashi, Y., & Kang, Y. K. (2012). Conformational preferences of 4-chloroproline residues. Biopolymers, 97(8), 629–641. [Link]

- C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram. (n.d.). Doc Brown's Chemistry.

- trans-1-CHLORO-2-METHYLCYCLOHEXANE. (n.d.). SpectraBase.

- Simple Approach to the Highly Stereoselective Synthesis of trans-1,2-Cyclopropane Derivatives. (2025). ResearchGate.

- 1-Chloro-2-methylpropane - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- (1R,2R)-1-Chloro-2-methylcyclopropane. (n.d.). PubChem.